2-(1-Aminocyclohexyl)acetic acid hydrochloride
CAS No.: 37631-99-5
Cat. No.: VC21088896
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37631-99-5 |
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Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 g/mol |
IUPAC Name | 2-(1-aminocyclohexyl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H |
Standard InChI Key | PKGBGSODHWQGTQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)N.Cl |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)N.Cl |
Introduction
Physical and Chemical Properties
Basic Information and Identifiers
The table below summarizes the key identifiers and basic information for 2-(1-Aminocyclohexyl)acetic acid hydrochloride:
Property | Value |
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CAS Number | 37631-99-5 (alternate: 37631-92-8) |
Molecular Formula | C₈H₁₅NO₂·HCl or C₈H₁₆ClNO₂ |
Molecular Weight | 193.67 g/mol |
IUPAC Name | 2-(1-aminocyclohexyl)acetic acid hydrochloride |
InChI | InChI=1S/C8H15NO2.ClH/c9-8(6-7(10)11)4-2-1-3-5-8;/h1-6,9H2,(H,10,11);1H |
InChIKey | PKGBGSODHWQGTQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)N.Cl |
EC Numbers | 684-512-5, 685-683-9 |
Table 1: Key identifiers and basic information for 2-(1-Aminocyclohexyl)acetic acid hydrochloride.
Structural Characteristics
The compound features a cyclohexane ring with two important functional groups attached to the same carbon (position 1): an amino group (-NH₂) and an acetic acid side chain (-CH₂COOH). The presence of these functional groups confers specific chemical properties to the molecule:
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The amino group functions as a base and can participate in various reactions, including nucleophilic substitutions and condensations.
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The carboxylic acid moiety provides acidic properties and can form esters, amides, and other derivatives.
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The cyclohexyl ring contributes hydrophobicity and conformational stability to the molecule.
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As a hydrochloride salt, the compound has improved solubility in polar solvents compared to the free base form.
Physical Properties
2-(1-Aminocyclohexyl)acetic acid hydrochloride is a solid at room temperature . Its physical properties are influenced by its salt form, which typically results in a higher melting point compared to the free base. The presence of both polar (amino and carboxylic acid) and nonpolar (cyclohexyl) groups in its structure affects its solubility behavior, generally making it soluble in polar solvents like water and alcohols, while having limited solubility in nonpolar organic solvents .
Synthesis and Preparation Methods
Industrial Production
Industrial production methods for 2-(1-Aminocyclohexyl)acetic acid hydrochloride focus on optimizing reaction conditions, maximizing yield, and ensuring high purity of the final product. The process typically involves:
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Selection of high-quality starting materials.
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Precise control of reaction parameters (temperature, pH, time).
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Efficient purification techniques to remove impurities.
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Careful isolation and drying of the crystalline salt product.
Industrial scale production also considers factors such as cost-effectiveness, environmental impact, and safety considerations in selecting reagents and reaction conditions.
Hazard Type | Classification | Hazard Statement | Signal Word |
---|---|---|---|
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | Warning |
Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | Warning |
Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Table 2: GHS classification for 2-(1-Aminocyclohexyl)acetic acid hydrochloride.
Applications and Uses
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile reagent with applications including:
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Peptide synthesis, where it can be incorporated as a non-standard amino acid building block.
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Organic synthesis reactions requiring amino acid derivatives with specific steric or electronic properties.
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Preparation of complex molecules with cyclohexyl scaffolds.
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Development of novel functional materials with specific properties .
Biochemical Applications
In biochemical research, 2-(1-Aminocyclohexyl)acetic acid hydrochloride may be utilized in:
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Studies of biological processes involving amino acid metabolism.
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Investigations of structure-activity relationships of enzymes and receptors.
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Development of biochemical assays for enzyme activity.
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Research on protein structure and function.
Research Findings and Current Studies
Current research involving 2-(1-Aminocyclohexyl)acetic acid hydrochloride and related compounds spans several scientific domains:
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Medicinal Chemistry: Studies investigate the incorporation of this compound or its derivatives into molecules with potential therapeutic applications. The cyclohexyl ring provides specific conformational constraints that can influence receptor binding and biological activity.
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Synthetic Methodology: Research focuses on developing efficient synthetic routes to prepare this compound and structurally related derivatives, aiming to improve yield, stereoselectivity, and environmental impact of the synthesis.
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Materials Science: Some investigations explore the use of amino acid derivatives like this compound in the development of novel materials with specific properties, such as controlled-release systems, specialized polymers, or surfaces with tailored characteristics.
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Biochemical Research: Studies employ this compound as a tool to investigate biological processes, enzyme mechanisms, or receptor interactions, leveraging its unique structural features to probe specific aspects of biochemical systems.
Comparison with Related Compounds
Several compounds structurally related to 2-(1-Aminocyclohexyl)acetic acid hydrochloride have been identified and studied. The table below compares some of these related compounds:
Compound | Structural Difference | Molecular Weight | Key Applications |
---|---|---|---|
2-(1-Aminocyclohexyl)acetic acid | Free base form (no HCl) | 157.21 g/mol | Organic synthesis, precursor to the hydrochloride salt |
(1-Aminocyclohexyl)acetic acid methyl ester hydrochloride | Methyl ester of the carboxylic acid | 207.70 g/mol | Pharmaceutical development, neuroscience research, biochemical assays |
2-(4-Aminocyclohexyl)acetic acid | Amino group at position 4 instead of 1 | 157.21 g/mol | Drug intermediate, pharmaceutical applications |
2-(4-Aminocyclohexyl)ethyl acetate | Different functional group arrangement | 185.26 g/mol | Drug intermediate for dopamine receptor ligand medicaments |
Table 3: Comparison of 2-(1-Aminocyclohexyl)acetic acid hydrochloride with related compounds.
The positional isomers and functional group variants of the parent compound exhibit different chemical reactivity, physical properties, and applications in research and development. The specific arrangement of functional groups significantly influences the biological activity and chemical behavior of these compounds.
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